molecular formula C9H12N2O2 B1340315 3-[(Pyridin-3-ylmethyl)amino]propanoic acid CAS No. 99362-31-9

3-[(Pyridin-3-ylmethyl)amino]propanoic acid

Cat. No.: B1340315
CAS No.: 99362-31-9
M. Wt: 180.2 g/mol
InChI Key: FWAMEGKRKNQPON-UHFFFAOYSA-N
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Description

3-[(Pyridin-3-ylmethyl)amino]propanoic acid is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-[(Pyridin-3-ylmethyl)amino]propanoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to act as a ligand in coordination polymers, interacting with metals such as silver, copper, and zinc . These interactions can affect the structural and functional properties of the biomolecules involved, leading to changes in biochemical pathways and processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to enhance fluorescence in sol-gels through chelation of rare-earth ions such as europium and terbium . This indicates its potential role in cellular imaging and diagnostic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound’s ability to form coordination complexes with metals suggests that it may influence enzymatic activity by altering the metal ion availability or by directly interacting with the enzyme’s active site . Additionally, changes in gene expression may occur as a result of these interactions, further impacting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence the long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes, which need to be carefully monitored.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or improved metabolic activity. At higher doses, toxic or adverse effects may be observed. For instance, high doses of the compound could lead to oxidative stress or disruption of normal cellular processes . It is crucial to determine the optimal dosage range to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role as a ligand in coordination polymers suggests that it may participate in metal ion transport and homeostasis . Additionally, its interactions with enzymes involved in metabolic pathways can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles . For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

3-(pyridin-3-ylmethylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-9(13)3-5-11-7-8-2-1-4-10-6-8/h1-2,4,6,11H,3,5,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAMEGKRKNQPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588126
Record name N-[(Pyridin-3-yl)methyl]-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99362-31-9
Record name N-[(Pyridin-3-yl)methyl]-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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